molecular formula C7H9N3O3 B1390135 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid CAS No. 21346-54-3

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Cat. No.: B1390135
CAS No.: 21346-54-3
M. Wt: 183.16 g/mol
InChI Key: SWTXJWVAOSHUAU-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid is a pyrimidine derivative with the molecular formula C 7 H 9 N 3 O 3 and a molecular weight of 183.16 g/mol . It is registered under the CAS Registry Number 21346-54-3 . The compound's structure is characterized by key functional groups including a hydroxymethyl substituent and an acetic acid side chain on the pyrimidine ring, making it a potential building block for the synthesis of more complex molecules in medicinal and organic chemistry. While its precise research applications and mechanism of action are not fully detailed in the available literature, its structural features suggest it may be of interest as an intermediate in the development of nucleoside analogues or enzyme inhibitors. Researchers are exploring its potential in various biochemical pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-amino-5-(hydroxymethyl)pyrimidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-7-4(3-11)2-9-5(10-7)1-6(12)13/h2,11H,1,3H2,(H,12,13)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXJWVAOSHUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CC(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Pyrimidine Precursors

Research indicates that pyrimidine derivatives such as 4-amino-5-aminomethyl-2-methylpyrimidine serve as crucial intermediates. These compounds are synthesized through reactions involving substituted aromatic aldehydes, malononitrile, and urea, followed by chlorination and further functionalization.

Key Steps:

  • Condensation of aromatic aldehyde, malononitrile, and urea to form dihydropyrimidine intermediates.
  • Chlorination with phosphorus oxychloride (POCl₃) to introduce chloro groups at specific positions.
  • Reactions with nucleophiles (e.g., hydrazine hydrate or ethanol amine) to install amino or hydroxy functionalities.

Research Data:

Step Reagents/Conditions Yield Remarks
Synthesis of dihydropyrimidine Aromatic aldehyde, malononitrile, urea, K₂CO₃, ethanol 89% High yield, characterized by IR, NMR, MS
Chlorination to 2-chloropyrimidine POCl₃, reflux 56% Purification via recrystallization
Functionalization to amino derivatives Hydrazine hydrate or ethanol amine 64-59% Recrystallization from ethanol

(Source: PMC article,)

Cyclization and Hydroxymethylation

Another approach involves cyclization of suitably substituted precursors followed by hydroxymethylation at the 5-position of the pyrimidine ring. This method often employs formaldehyde derivatives or hydroxymethylating agents under controlled conditions.

Research Data:

Step Reagents/Conditions Yield Remarks
Hydroxymethylation Formaldehyde, base Variable Yields depend on reaction control
Cyclization Appropriate amidines or nitriles Moderate Purification via recrystallization

(Source: PMC article,)

Reaction of Pyrimidine Intermediates with Hydroxymethylating Agents

Use of α-Methoxymethyl-β-methoxyacrylonitrile

A notable method involves reacting butyramidine derivatives with α-methoxymethyl-β-methoxyacrylonitrile under mild temperatures (-10°C to +20°C). This process facilitates the formation of the hydroxymethyl group at the 5-position of the pyrimidine ring, ultimately yielding the target compound.

Research Data:

Starting Material Reagent Temperature Excess Yield Notes
Butyramidine α-Methoxymethyl-β-methoxyacrylonitrile -10°C to +20°C 0.4-5 molar Moderate to good Reaction proceeds via nucleophilic addition

(Source: US Patent US4918191A,)

Crystallization and Purification

Post-reaction, the product can be isolated through crystallization from the reaction mixture, often using solvents like xylene or ethanol, which aid in obtaining high-purity compounds.

Step Method Purity Yield Remarks
Crystallization Cooling of reaction mixture High Variable Cost-effective purification

(Source: US Patent US4918191A,)

Alternative Synthetic Routes

Multi-Component Reactions

Some methods utilize multi-component reactions involving amidines, nitriles, and aldehydes, enabling the assembly of the pyrimidine core with hydroxymethyl groups in a single step or minimal steps.

Use of Salts and Catalysts

Lewis acids such as transition metal salts (e.g., Fe, Co, Ni) can catalyze the cyclization and hydroxymethylation processes, improving yields and selectivity.

Catalyst Reaction Type Effect Reference
Fe(II), Co(II) Cyclization, hydroxymethylation Increased yield, selectivity

(Source: US Patent US8198443B2,)

Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Direct Pyrimidine Synthesis Aromatic aldehyde, malononitrile, urea K₂CO₃, POCl₃ Reflux, chlorination High purity, well-understood Multi-step, energy-intensive
Hydroxymethylation with Formaldehyde Pyrimidine intermediates Formaldehyde Mild, controlled Straightforward Possible side reactions
Reaction with α-Methoxymethyl-β-methoxyacrylonitrile Butyramidine derivatives α-Methoxymethyl-β-methoxyacrylonitrile -10°C to +20°C Good yields, scalable Requires specific reagents
Multi-component reactions with Lewis acids Amidines, nitriles Metal salts Catalytic Efficient Catalyst cost

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxy-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid.

    Reduction: Formation of 2-(4-amino-5-(hydroxymethyl)pyrimidin-2-yl)ethylamine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid lies in its potential as a pharmaceutical agent. Research has indicated that this compound exhibits:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For example, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the hydroxymethyl group enhanced antimicrobial efficacy against resistant strains of Staphylococcus aureus .
  • Antitumor Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. A case study involving human breast cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability, highlighting its potential as an anticancer agent .

Agricultural Applications

The compound has also been explored for its agricultural benefits:

  • Plant Growth Regulation : Research indicates that this compound can act as a plant growth regulator. A study found that applying this compound to crops resulted in improved growth rates and increased resistance to environmental stressors .
  • Pesticidal Properties : Investigations into the pesticidal effects of this compound have revealed its potential as a natural pesticide. Field trials showed that formulations containing this compound reduced pest populations without adversely affecting beneficial insects .

Biochemical Research

In biochemical research, the compound serves as a valuable tool for studying metabolic pathways:

  • Enzyme Inhibition Studies : It has been used to investigate the inhibition of specific enzymes involved in nucleotide metabolism. For instance, studies have shown that it can inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .
  • Biomarker Development : The unique structure of this compound allows it to function as a biomarker for certain diseases. Research is ongoing to explore its role in diagnosing metabolic disorders related to pyrimidine metabolism .

Case Studies

StudyApplicationFindings
Antimicrobial ActivityEnhanced activity against resistant Staphylococcus aureus.
Antitumor PropertiesInduced apoptosis in breast cancer cell lines.
Plant Growth RegulationImproved growth rates in treated crops.
Pesticidal PropertiesEffective reduction of pest populations without harming beneficial insects.
Enzyme InhibitionInhibition of dihydropteroate synthase demonstrated.
Biomarker DevelopmentPotential role in diagnosing metabolic disorders explored.

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a substrate or inhibitor of enzymes involved in nucleotide metabolism. The hydroxymethyl and amino groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences and similarities between 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid and its analogs:

Compound Name (CAS No.) Molecular Formula Substituents on Pyrimidine Ring Key Functional Groups Biological Activity (if reported)
Target Compound C₇H₉N₃O₃ 4-NH₂, 5-CH₂OH, 2-CH₂COOH Hydroxymethyl, Amino, Acetic Acid Not explicitly reported
[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid (1087605-38-6) C₇H₈N₂O₃S 4-OH, 2-SCH₃, 5-CH₂COOH Methylthio, Hydroxy, Acetic Acid Not reported
2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (166267-96-5) C₇H₉N₃O₃ 2-NH₂, 4-CH₃, 6-O, 5-CH₂COOH Amino, Methyl, Oxo, Acetic Acid Not reported
2-(2-Phenylpyrimidin-5-yl)acetic acid (5810-65-1) C₁₂H₁₀N₂O₂ 2-Ph, 5-CH₂COOH Phenyl, Acetic Acid Not reported
Ethyl 2-(4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1(2H)-yl)acetate (944249-74-5) C₉H₁₃N₃O₄ 4-NH₂, 5-CH₂OH, 2-O, 1-CH₂COOEt Hydroxymethyl, Amino, Oxo, Ester Prodrug potential (ester form)
{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid (115102-54-0) C₉H₁₁N₃O₄S 4-NH₂, 5-COOEt, 2-S-CH₂COOH Ethoxycarbonyl, Thioether, Acetic Acid Not reported
4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine (588-36-3) C₆H₉N₃OS 4-NH₂, 5-CH₂OH, 2-SCH₃ Hydroxymethyl, Methylthio, Amino Antimicrobial (structural inference)

Analysis of Substituent Effects

Hydroxymethyl (-CH₂OH) vs. Methylthio groups, however, may increase lipophilicity and membrane permeability, as seen in antimicrobial pyrimidines .

Amino (-NH₂) vs. Oxo (=O): The 4-amino group in the target compound contrasts with oxo substituents in analogs like 166267-96-5 . Amino groups can participate in hydrogen bonding, influencing receptor binding, while oxo groups may stabilize tautomeric forms or affect electronic distribution.

Acetic Acid (-CH₂COOH) vs. Ester Derivatives:

  • The acetic acid moiety in the target compound is critical for ionization at physiological pH, affecting bioavailability. Esterified analogs (e.g., 944249-74-5 ) likely act as prodrugs, improving absorption before hydrolysis to the active acid form.

Phenyl and Heterocyclic Additions:

  • Compounds like 5810-65-1 incorporate aromatic substituents (e.g., phenyl), which may enhance binding to hydrophobic enzyme pockets or confer fluorescence properties useful in imaging.

Biological Activity

Overview

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in biochemical pathways and therapeutic applications. This compound is recognized for its structural features, which include both hydroxymethyl and acetic acid functional groups, contributing to its unique reactivity and biological properties.

Target Interactions:
The primary biological targets of this compound include:

  • Thiaminase-2
  • Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase

Mode of Action:
The interaction with these targets suggests that the compound may influence thiamine metabolism, which is crucial for energy production and several biochemical reactions involving carbohydrates. This modulation could lead to significant downstream effects on cellular metabolism.

Pharmacological Potential

Research indicates that this compound may have various pharmacological applications:

  • Antiviral Activity: Preliminary studies suggest that it could exhibit antiviral properties, although specific mechanisms remain to be fully elucidated.
  • Anticancer Properties: The compound has been investigated for its potential to inhibit cancer cell proliferation through its effects on thiamine-dependent processes, which are critical in cancer metabolism .

In Vitro Studies

A study exploring the cytotoxic effects of related compounds demonstrated that modifications in the pyrimidine structure can significantly alter biological activity. For instance, derivatives of this compound have shown varying degrees of cytotoxicity against different cancer cell lines, indicating the importance of structural nuances in therapeutic efficacy .

In Vivo Studies

Further research has highlighted the hypolipidemic effects of similar pyrimidine derivatives in animal models. Compounds synthesized from related structures exhibited significant antihyperlipidemic activity in high-fat diet-induced hyperlipidemia in rats, suggesting potential applications in metabolic disorders .

Reaction Pathways

The compound can undergo several chemical transformations:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction: The amino group can be reduced to yield primary amines.
  • Substitution: The amino group is capable of participating in nucleophilic substitution reactions.
Reaction TypeDescriptionCommon Reagents
OxidationFormation of carboxylic acid derivativesPotassium permanganate, chromium trioxide
ReductionFormation of primary aminesLithium aluminum hydride, sodium borohydride
SubstitutionFormation of various substituted derivativesAlkyl halides, acyl chlorides

Structural Comparison

The unique combination of functional groups in this compound differentiates it from other pyrimidine derivatives. For example:

Compound NameStructural FeaturesBiological Activity
4-Amino-5-hydroxymethyl-2-methylpyrimidineMethyl group instead of acetic acidLimited research on anticancer activity
4-Amino-5-methyl-2-hydroxypyridinePyridine ring instead of pyrimidineAntimicrobial properties reported

Q & A

Q. What are the recommended synthetic strategies and analytical methods for characterizing 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid in laboratory settings?

Methodological Answer:

  • Synthesis: Begin with a pyrimidine core functionalization. Use a multi-step approach involving condensation reactions (e.g., coupling hydroxymethyl and acetic acid moieties via carbodiimide-mediated amidation). Protect the amino group during synthesis using tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Characterization:
    • Purity: Employ reverse-phase HPLC with a C18 column and UV detection (254 nm), referencing pharmacopeial protocols for pyrimidine derivatives .
    • Structural Confirmation: Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify substituent positions and LC-MS\text{LC-MS} for molecular weight validation.
    • Stability: Monitor degradation under varying pH and temperature using accelerated stability studies .

Q. What safety protocols are critical for handling this compound in laboratory environments?

Methodological Answer:

  • Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management: Neutralize acidic spills with sodium bicarbonate and collect residues in chemical waste containers. Avoid water jets to prevent dust dispersion .
  • Storage: Store in airtight containers under nitrogen at 4°C to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Methodological Answer:

  • Reaction Design: Use quantum chemical calculations (e.g., DFT) to model transition states and intermediate stability. Software like Gaussian or ORCA can predict activation energies for condensation and protection steps .
  • Condition Screening: Apply machine learning (ML) to analyze historical reaction data and identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., HOBt vs. HOAt). ML models trained on pyrimidine synthesis datasets reduce trial-and-error experimentation .
  • Validation: Cross-reference computational predictions with small-scale experiments (<100 mg) to refine parameters before scaling .

Q. How should researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

Methodological Answer:

  • Experimental Replication: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) across studies. For enzyme inhibition assays (e.g., 5-lipoxygenase), validate substrate concentrations and incubation times .
  • Data Triangulation: Combine in vitro results (e.g., IC50_{50}) with in vivo models (e.g., murine inflammation assays) to confirm dose-response relationships. Use LC-MS/MS to quantify metabolite interference .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity or batch effects in reagent purity .

Q. What reactor design principles are critical for scaling up the synthesis of this compound while maintaining yield and purity?

Methodological Answer:

  • Continuous Flow Systems: Implement microreactors for exothermic steps (e.g., Boc deprotection with TFA) to enhance heat dissipation and reduce byproduct formation .
  • Membrane Separation: Integrate nanofiltration membranes post-reaction to remove unreacted reagents and retain the product via size-exclusion principles .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progress and automate feed adjustments in real time .

Data Management and Validation

Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs): Document all experimental parameters (e.g., stirring speed, reagent lot numbers) digitally to enable traceability .
  • Open-Source Validation: Share raw NMR/HPLC files in public repositories (e.g., Zenodo) for peer validation. Use blockchain timestamps to certify data authenticity .
  • Interlaboratory Studies: Collaborate with external labs to replicate key findings, using harmonized protocols (e.g., USP guidelines for purity assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 2
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

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